molecular formula C31H31N5 B15078044 2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile

2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile

Cat. No.: B15078044
M. Wt: 473.6 g/mol
InChI Key: DFFMNPXDNSXFSU-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzimidazole core fused with a pyridine ring, and a piperazine moiety attached to a naphthyl group. The presence of multiple functional groups and aromatic rings makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile involves several steps. One common method starts with the preparation of the benzimidazole core, which is achieved by the condensation of o-phenylenediamine with formic acid or its derivatives . The pyridine ring is then fused to the benzimidazole core through a cyclization reaction. The piperazine moiety is introduced via nucleophilic substitution reactions, where the naphthyl group is attached to the piperazine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include formic acid, o-phenylenediamine, and various catalysts to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds .

Scientific Research Applications

2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of DNA synthesis and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile apart is its unique combination of functional groups and aromatic rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C31H31N5

Molecular Weight

473.6 g/mol

IUPAC Name

2-ethyl-3-methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C31H31N5/c1-4-24-22(3)26(19-32)30-33-28-11-7-8-12-29(28)36(30)31(24)35-17-15-34(16-18-35)20-27-21(2)13-14-23-9-5-6-10-25(23)27/h5-14H,4,15-18,20H2,1-3H3

InChI Key

DFFMNPXDNSXFSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=C(C=CC6=CC=CC=C65)C

Origin of Product

United States

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